3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)oxazolidin-2-one
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Description
3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.293. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)oxazolidin-2-one” belongs to the class of isoquinoline derivatives . Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class within this group . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq derivatives are known to interact with various targets, including enzymes, receptors, and ion channels, leading to changes in cellular functions .
Biochemical Pathways
Without specific information on the compound “this compound”, it’s challenging to provide details on the exact biochemical pathways it affects. Isoquinoline derivatives are known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure, and isoquinoline derivatives can have diverse pharmacokinetic properties .
Result of Action
Isoquinoline derivatives can have various effects at the molecular and cellular level, including changes in gene expression, enzyme activity, and cellular signaling .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
Properties
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13(10-16-7-8-19-14(16)18)15-6-5-11-3-1-2-4-12(11)9-15/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDIICDRCVFMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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